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molecular formula C4H4BrNOS B1285335 5-Bromo-2-methoxythiazole CAS No. 446287-05-4

5-Bromo-2-methoxythiazole

Cat. No. B1285335
M. Wt: 194.05 g/mol
InChI Key: BGUMXMYDARUQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299055B2

Procedure details

A diethyl ether (1.8 mL) solution of 5-bromo-2-methoxythiazole (200 mg) was cooled to −78° C. followed by the dropwise addition of normal butyllithium (1.6 M, 0.7 mL; KANTO). The resulting mixture was stirred as it was for 1 hour, followed by the addition of tri-n-butyltin chloride (0.35 mL; TCI), and the resulting mixture was slowly raised to room temperature and then stirred for 2 hours. Saturated aqueous sodium bicarbonate solution was added to the reaction mixture solution, the reaction mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine. The organic layer was dried and the solvent was evaporated under reduced pressure to give the'title compound.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([O:7][CH3:8])=[N:4][CH:3]=1.C([Li])CCC.[CH2:14]([Sn:18](Cl)([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17].C(=O)(O)[O-].[Na+]>C(OCC)C>[CH3:8][O:7][C:5]1[S:6][C:2]([Sn:18]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:14][CH2:15][CH2:16][CH3:17])=[CH:3][N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
tri-n-butyltin chloride
Quantity
0.35 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CN=C(S1)OC
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the'title compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1SC(=CN1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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